molecular formula C10H8N2O4 B13872812 7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid

7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid

Cat. No.: B13872812
M. Wt: 220.18 g/mol
InChI Key: YLXUVCCIHYSSAJ-UHFFFAOYSA-N
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Description

7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are characterized by a fused benzene and pyrazine ring system, making them an essential structural unit in both chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method includes the reaction of o-phenylenediamine with pyruvic acid in methanol, yielding the desired quinoxaline derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxaline derivatives .

Scientific Research Applications

7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes and interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-16-5-2-3-6-7(4-5)11-8(10(14)15)9(13)12-6/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

YLXUVCCIHYSSAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=N2)C(=O)O

Origin of Product

United States

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